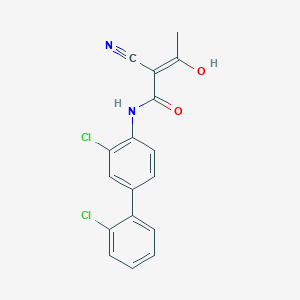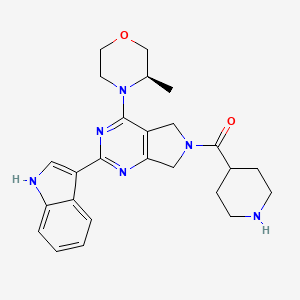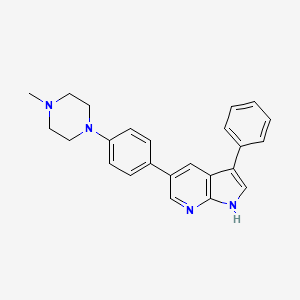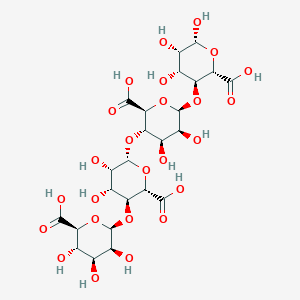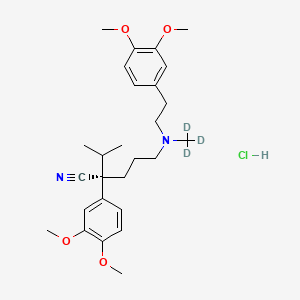
Pimozide-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimozide-d5 N-Oxide: is a deuterium-labeled derivative of Pimozide, a well-known dopamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pimozide. The deuterium labeling helps in tracing and quantifying the compound during various experimental procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pimozide-d5 N-Oxide involves the deuterium labeling of PimozideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled laboratory conditions. The process involves multiple steps, including the synthesis of deuterated Pimozide and its subsequent oxidation. The production is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pimozide-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to its parent compound, Pimozide-d5, using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed:
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Pimozide-d5.
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Pimozide-d5 N-Oxide is extensively used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Pimozide.
Biology: The compound is used to study the interaction of Pimozide with biological targets such as dopamine receptors.
Medicine: Research involving this compound helps in understanding the therapeutic effects and side effects of Pimozide.
Industry: It is used in the development of new drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Mechanism of Action
Pimozide-d5 N-Oxide exerts its effects primarily through the inhibition of dopamine receptors. It binds to dopamine D2, D3, and D1 receptors, blocking the action of dopamine. This leads to a decrease in dopamine-mediated signaling pathways, which is beneficial in conditions such as Tourette’s Disorder and schizophrenia. Additionally, this compound inhibits the activity of signal transducer and activator of transcription 3 (STAT3) and signal transducer and activator of transcription 5 (STAT5), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Pimozide: The parent compound of Pimozide-d5 N-Oxide, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia and Tourette’s Disorder.
Fluphenazine: A typical antipsychotic similar to Pimozide in its mechanism of action
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This makes it a valuable tool in research settings where understanding the metabolic and pharmacokinetic profiles of Pimozide is crucial .
Properties
Molecular Formula |
C28H29F2N3O2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
Isomeric SMILES |
[2H]C1(C[N+](CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-])[2H] |
Canonical SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

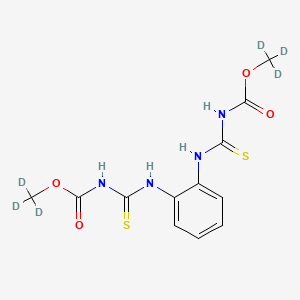
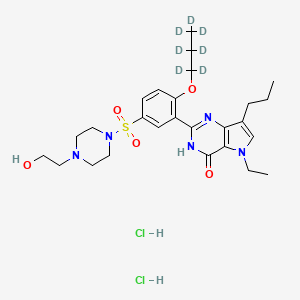
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
